
6'-(tert-Butyl)-2',3'-dihydro-3',3'-dimethylspiro(cyclohexane-1,1'-(1H)indene)-5'-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol is a complex organic compound characterized by its unique spiro structure. This compound features a cyclohexane ring fused with an indene moiety, along with tert-butyl and dimethyl groups, making it a subject of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or by cyclization of hexane derivatives.
Introduction of tert-Butyl and Dimethyl Groups: tert-Butyl and dimethyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and dimethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Spiro Formation: The spiro linkage is formed through a cyclization reaction involving the cyclohexane and indene moieties under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts and solvents are chosen to optimize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Substitution reactions, such as halogenation, can occur at the tert-butyl or dimethyl groups using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substituting Agents: Chlorine, bromine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol involves interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
tert-Butylcyclohexane: Shares the tert-butyl group but lacks the spiro and indene moieties.
Dimethylcyclohexane: Contains dimethyl groups but lacks the spiro and indene structures.
Spiroindene Derivatives: Compounds with similar spiro structures but different substituents.
Uniqueness
6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol is unique due to its combination of tert-butyl, dimethyl, and spiroindene features, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
53718-34-6 |
|---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
6-tert-butyl-3,3-dimethylspiro[2H-indene-1,1'-cyclohexane]-5-ol |
InChI |
InChI=1S/C20H30O/c1-18(2,3)16-11-15-14(12-17(16)21)19(4,5)13-20(15)9-7-6-8-10-20/h11-12,21H,6-10,13H2,1-5H3 |
InChI Key |
CQDLYCCFORGHSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCCCC2)C3=CC(=C(C=C31)O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
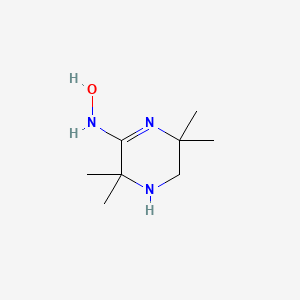

![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
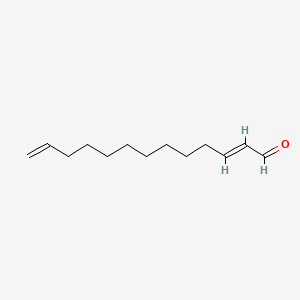
![trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride](/img/structure/B13761893.png)
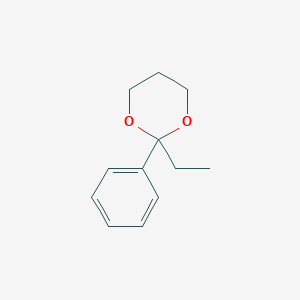
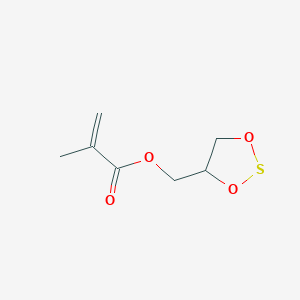
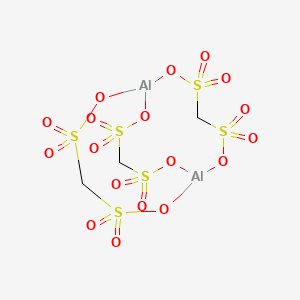

palladium(II)]](/img/structure/B13761924.png)

![[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate](/img/structure/B13761935.png)
